Isoleucylvaline

概要

説明

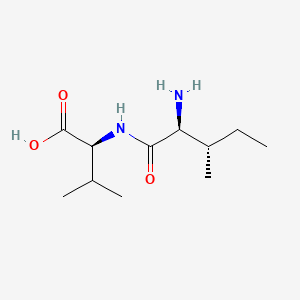

Isoleucyl-valine, commonly referred to as Ile-Val, is a dipeptide composed of the amino acids isoleucine and valine. These amino acids are part of the branched-chain amino acids (BCAAs) family, which play crucial roles in various metabolic processes. Ile-Val is known for its significance in protein synthesis, energy production, and regulation of blood sugar levels .

準備方法

Synthetic Routes and Reaction Conditions

Ile-Val can be synthesized through peptide bond formation between isoleucine and valine. This process typically involves the use of protecting groups to prevent unwanted side reactions. The synthesis can be carried out using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with each step involving deprotection and coupling reactions .

Industrial Production Methods

Industrial production of Ile-Val often involves microbial fermentation. Genetically engineered strains of Escherichia coli or Saccharomyces cerevisiae are used to produce large quantities of the dipeptide. These microorganisms are optimized to overproduce isoleucine and valine, which are then enzymatically linked to form Ile-Val .

化学反応の分析

Types of Reactions

Ile-Val undergoes various chemical reactions, including:

Oxidation: Ile-Val can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert keto acids back to amino acids.

Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like acyl chlorides and anhydrides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Ile-Val, such as keto acids, hydroxylated compounds, and substituted peptides .

科学的研究の応用

Chemistry

Isoleucylvaline serves as a crucial model compound in peptide synthesis studies. Its structure allows researchers to investigate the mechanisms of peptide formation and the stability of dipeptide bonds. Additionally, it acts as a building block for synthesizing more complex peptides, which are vital for various biochemical applications.

In biological research, this compound plays a significant role in studying protein-protein interactions and enzyme-substrate specificity. It is involved in the isoleucine-valine biosynthetic pathway, contributing to the synthesis of proteins and metabolism of branched-chain amino acids (BCAAs). This dipeptide's interactions can provide insights into metabolic disorders and the regulation of protein synthesis.

Case Study: Metabolic Profiling in Caloric Restriction

A study demonstrated that caloric restriction led to the downregulation of this compound in mice, suggesting its involvement in metabolic pathways related to energy balance and nutrient utilization. The study highlighted correlations between this compound levels and other metabolites, indicating its potential as a biomarker for metabolic health .

Medicine

This compound is being investigated for its potential therapeutic applications. Research suggests that it may be beneficial in developing therapeutic peptides aimed at treating metabolic disorders. Its role as a biomarker for certain conditions related to amino acid metabolism further emphasizes its medical significance.

Table 2: Potential Therapeutic Applications

| Application | Description |

|---|---|

| Therapeutic Peptides | Development of peptides targeting metabolic disorders |

| Biomarker Development | Identifying metabolic imbalances in clinical settings |

| Nutritional Supplements | Use in dietary formulations for enhanced health benefits |

Industry

In industrial applications, this compound is utilized in producing bioactive peptides and as a nutritional supplement in animal feed. Its incorporation into feed formulations can enhance the nutritional profile and growth performance of livestock.

Table 3: Industrial Uses

| Industry | Application |

|---|---|

| Animal Nutrition | Supplement for improving growth rates in livestock |

| Food Industry | Ingredient in functional foods for enhanced nutrition |

| Biotechnology | Model compound for peptide synthesis research |

作用機序

Ile-Val exerts its effects through various molecular pathways. It acts as a substrate for protein synthesis and is involved in the regulation of the mammalian target of rapamycin (mTOR) pathway, which controls cell growth and metabolism. Ile-Val also influences the phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) signaling pathway, playing a role in glucose homeostasis and lipid metabolism .

類似化合物との比較

Similar Compounds

Leucyl-valine (Leu-Val): Another dipeptide composed of leucine and valine, similar in structure and function to Ile-Val.

Valyl-isoleucine (Val-Ile): A dipeptide with valine and isoleucine, differing only in the sequence of amino acids.

Uniqueness of Ile-Val

Ile-Val is unique due to its specific role in the regulation of the mTOR and PI3K/AKT pathways. Its distinct sequence also allows for unique interactions with enzymes and proteins, making it a valuable compound in biochemical research .

生物活性

Isoleucylvaline (Ile-Val) is a dipeptide composed of the amino acids isoleucine and valine. This compound has garnered attention in various fields, particularly in metabolic studies and its potential biological activities. This article explores the biological activity of this compound, highlighting its metabolic roles, interactions with gut microbiota, and implications in health and disease.

Metabolic Roles and Pathways

This compound is involved in several metabolic pathways, primarily related to amino acid metabolism. It is a product of the valine, leucine, and isoleucine biosynthesis pathway, which plays a crucial role in protein synthesis and energy metabolism. Recent studies have shown that caloric restriction can significantly influence the levels of this compound in biological systems. For instance, a study demonstrated that in mice subjected to caloric restriction, this compound levels were downregulated compared to those in ad libitum-fed groups . This suggests that dietary factors can modulate the concentration of this dipeptide, potentially affecting metabolic health.

Interaction with Gut Microbiota

The relationship between this compound and gut microbiota has been an area of active research. In the aforementioned study on caloric restriction, it was observed that specific gut bacteria such as Lactobacillus and Parabacteroides were positively correlated with metabolites like D-Proline and negatively correlated with this compound . This indicates that changes in dietary patterns can alter gut microbiota composition, which in turn affects the levels of metabolites such as this compound. The modulation of gut microbiota by dietary components could have implications for metabolic disorders and overall health.

Case Study 1: Caloric Restriction and Metabolite Profiling

A detailed metabolomics analysis was performed on mice to assess the impact of caloric restriction on metabolite levels. The study found that out of 50 significant metabolites analyzed, this compound was one of those downregulated under caloric restriction conditions . This finding highlights the potential role of dietary interventions in regulating amino acid-derived metabolites.

Case Study 2: Preoperative Serum Metabolites

In another study focusing on preoperative serum metabolites, researchers identified a range of altered metabolites associated with emergence agitation post-surgery. Although this compound was not specifically highlighted, the findings suggest that dipeptides may play a role in postoperative recovery processes . This emphasizes the need for further investigation into how dipeptides like this compound could influence clinical outcomes.

Data Summary

The following table summarizes key findings related to this compound's biological activity:

| Study | Key Findings | Implications |

|---|---|---|

| Study 1 | Downregulation of this compound under caloric restriction | Suggests dietary modulation affects amino acid metabolism |

| Study 2 | Altered metabolite profiles associated with surgical outcomes | Highlights potential clinical relevance of dipeptides |

特性

IUPAC Name |

(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-5-7(4)8(12)10(14)13-9(6(2)3)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCXBIONYYJCSDF-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20961386 | |

| Record name | L-Isoleucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41017-96-3 | |

| Record name | L-Isoleucyl-L-valine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41017-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoleucylvaline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041017963 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Isoleucyl-L-valine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20961386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。